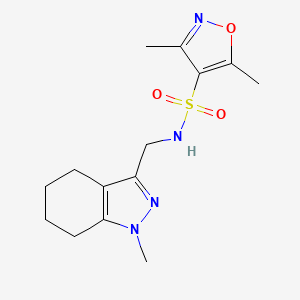

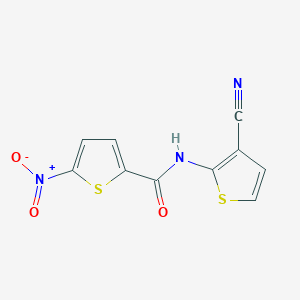

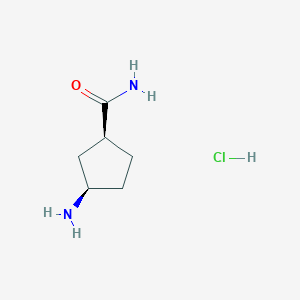

![molecular formula C11H19NO3 B2918339 tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 2385804-87-3](/img/structure/B2918339.png)

tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” can be achieved from Di-tert-butyl dicarbonate and {3-azabicyclo[3.1.1]heptan-1-yl}methanol .Molecular Structure Analysis

The molecular structure of “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” is represented by the linear formula C12H21NO3 . The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” include a predicted boiling point of 318.2° C at 760 mmHg , a predicted density of 1.2 g/cm3 , and a predicted refractive index of n20D 1.52 . The compound is typically stored at a temperature of 4°C .Applications De Recherche Scientifique

Efficient Synthesis Routes

- An efficient scalable synthesis route has been developed for the enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This route offers significant improvements over previous methods, including an elegant solution for the epimerization/hydrolysis of the undesired diastereoisomer, facilitating the production of the compound in large quantities with a 43% yield over nine chemical transformations (Maton et al., 2010).

Molecular Structure and Synthesis

- The synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been detailed, demonstrating its formation from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization. This process was followed by characterization through 1H NMR spectroscopy and high-resolution mass spectrometry, with the structure confirmed via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Novel Scaffolds for Piperidine Derivatives

- A new scaffold for the preparation of substituted piperidines has been developed through the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. This method involves regioselective ring-opening of a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, highlighting the versatility of such compounds in generating diverse molecular structures (Harmsen et al., 2011).

Asymmetric Synthesis and Aza-Diels-Alder Reactions

- Asymmetric synthesis of bicyclic amino acid derivatives has been achieved through Aza-Diels-Alder reactions in aqueous solution, demonstrating the synthesis potential of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This process indicates the applicability of these compounds in generating enantiomerically pure substances, crucial for the development of pharmaceutical agents (Waldmann & Braun, 1991).

Conformationally Constrained Amino Acids

- Research on conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids has led to the synthesis of a glutamic acid analogue, showcasing the utility of these compounds in creating peptidomimetics and exploring structural activity relationships in drug design (Hart & Rapoport, 1999).

Safety and Hazards

The safety information for “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” includes several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

As for the future directions, “tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate” holds potential for further exploration in the field of proteomics research . Its unique structure and properties could be leveraged for the development of new synthetic methodologies and the study of enzyme inhibitors and drug delivery systems.

Propriétés

IUPAC Name |

tert-butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-8-4-11(14,5-8)7-12/h8,14H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZRTDCZOSUXDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C2)(C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

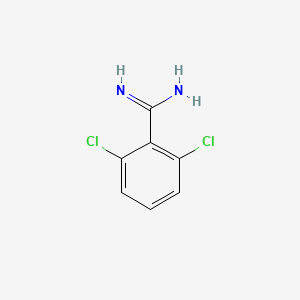

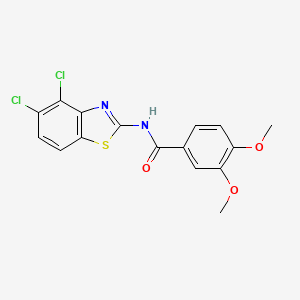

![2-[[1-(4-fluorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2918264.png)

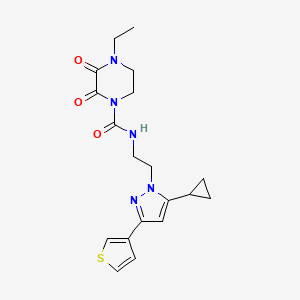

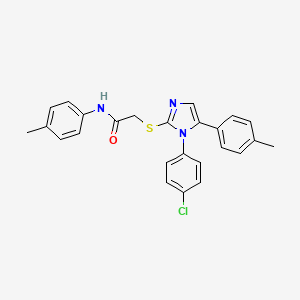

![2-[(6-Methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2918268.png)

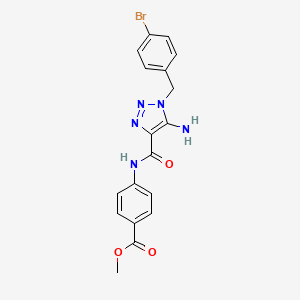

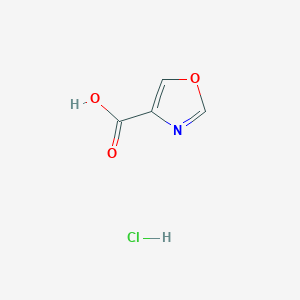

![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)